Welcome to the BenchChem Online Store!
molecular formula C16H22ClNO3 B8591440 Tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate

Tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate

Cat. No. B8591440
M. Wt: 311.80 g/mol
InChI Key: BNLRJEKUNMYFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334269B2

Procedure details

To a flask charged with tert-butyl 3-(1-(4-chlorophenoxy)ethyl)azetidine-1-carboxylate (140 mg, 0.449 mmol) was added CH2Cl2 (1796 μL) followed by TFA (242 μL, 3.14 mmol). The reaction mixture was stirred at RT for 72 h. The yellow solution was dried under reduced pressure and purified with a 2 g SCX-2 column loading and washing with MeOH, then washing with 2M NH3 in MeOH to afford 3-(1-(4-chlorophenoxy)ethyl)azetidine (57 mg, 0.269 mmol, 60.0% yield, about 10% impurity present) as a light pink oil.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
242 μL
Type
reactant
Reaction Step Two
Quantity
1796 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][CH:7]([CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH3:8])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH:9]2[CH2:10][NH:11][CH2:12]2)[CH3:8])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
ClC1=CC=C(OC(C)C2CN(C2)C(=O)OC(C)(C)C)C=C1
Step Two
Name
Quantity
242 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
1796 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solution was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified with a 2 g SCX-2 column loading
WASH
Type
WASH
Details
washing with MeOH
WASH
Type
WASH
Details
washing with 2M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C)C2CNC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.269 mmol
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.